molecular formula C17H17NO6 B2817627 N-(1,3-benzodioxol-5-yl)-3,4,5-trimethoxybenzamide CAS No. 300826-00-0

N-(1,3-benzodioxol-5-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B2817627
CAS No.: 300826-00-0
M. Wt: 331.324
InChI Key: BLVKEPVXNOBBEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-Benzodioxol-5-ylmethyl)-3,4,5-trimethoxybenzamide (CAS: 327093-91-4) is a benzamide derivative featuring a 3,4,5-trimethoxybenzoyl group linked to a 1,3-benzodioxol-5-ylmethylamine moiety via an amide bond. The compound’s molecular formula is C₁₈H₁₉NO₆, with a molecular weight of 345.347 g/mol . The 1,3-benzodioxole (methylenedioxyphenyl) group confers electron-rich aromatic properties, while the trimethoxybenzamide core is a common pharmacophore in bioactive molecules, influencing solubility, hydrogen bonding, and π-π stacking interactions.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO6/c1-20-14-6-10(7-15(21-2)16(14)22-3)17(19)18-11-4-5-12-13(8-11)24-9-23-12/h4-8H,9H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLVKEPVXNOBBEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-3,4,5-trimethoxybenzamide typically involves the condensation of 1,3-benzodioxole-5-carboxylic acid with 3,4,5-trimethoxyaniline. This reaction is often facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. This method allows for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions, while the amide group can undergo nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Electrophilic aromatic substitution using halogens or nitrating agents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of halogen or nitro groups on the aromatic ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by inhibiting enzyme activity or altering receptor signaling, leading to therapeutic effects like cell cycle arrest or apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues of N-(1,3-benzodioxol-5-ylmethyl)-3,4,5-trimethoxybenzamide include:

Compound Name Substituent/Modification Molecular Formula Molecular Weight (g/mol) Key Features
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide 4-Bromophenyl group C₁₇H₁₆BrNO₄ 378.22 Halogen substitution enhances lipophilicity; crystallizes via N–H···O chains .
N-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamide 4-Hydroxyphenyl group C₁₇H₁₇NO₆ 331.32 Phenolic -OH enables hydrogen bonding; studied as a memory enhancer .
N-(5(6)-Cyanobenzimidazol-2-yl)-3,4,5-trimethoxybenzamide Benzimidazole with cyano group C₁₈H₁₆N₄O₄ 351.35 Heterocyclic core enhances π-π interactions; synthesized via reflux in toluene .
N-[2-(1,3-Benzodioxol-5-yl)ethyl]-3,4,5-trimethoxybenzamide Ethyl linker between benzodioxole and benzamide C₂₀H₂₁NO₇ 387.38 Extended alkyl chain modulates solubility and steric effects .
N-(2-Hydroxyethyl)-3,4,5-trimethoxybenzamide Hydroxyethyl group C₁₃H₁₇NO₅ 267.28 Polar -OH group improves aqueous solubility; used in metal-catalyzed reactions .

Physicochemical Properties

  • Melting Points: N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide: Not reported, but crystallizes in monoclinic systems . N-(5(6)-Cyanobenzimidazol-2-yl)-3,4,5-trimethoxybenzamide: 247–250°C . Trimethoxybenzamide derivatives generally exhibit high melting points (>200°C) due to strong intermolecular hydrogen bonds.
  • Solubility :

    • Hydrophobic substituents (e.g., bromophenyl, benzodioxole) reduce aqueous solubility, while polar groups (e.g., -OH, -CN) enhance it .
  • Spectroscopic Data :

    • ¹H NMR : Trimethoxy protons resonate at δ 3.76–3.90 ppm (singlets), while benzodioxole protons appear as doublets near δ 6.8–7.5 ppm .
    • IR : Strong amide C=O stretches at ~1650 cm⁻¹ and N–H bends at ~3200 cm⁻¹ .

Biological Activity

N-(1,3-benzodioxol-5-yl)-3,4,5-trimethoxybenzamide is a synthetic compound notable for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound comprises a benzodioxole moiety linked to a trimethoxybenzamide structure. The synthesis typically involves the condensation of 1,3-benzodioxole-5-carboxylic acid with 3,4,5-trimethoxyaniline using coupling agents such as EDCI and DMAP in dichloromethane under reflux conditions.

Synthetic Route Overview

StepReagentsConditions
Condensation1,3-benzodioxole-5-carboxylic acid + 3,4,5-trimethoxyanilineEDCI/DMAP in dichloromethane at reflux

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have demonstrated its effectiveness against prostate cancer and leukemia cells .

Key Findings:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : It halts the progression of the cell cycle at specific checkpoints.

Anti-inflammatory and Antimicrobial Activities

In addition to its anticancer effects, this compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation. Furthermore, it has shown antimicrobial activity against several bacterial strains .

The biological effects of this compound are primarily mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in cancer proliferation.
  • Receptor Modulation : It alters the signaling pathways of various receptors linked to cancer progression.

Comparative Studies

Comparative studies with similar compounds reveal that this compound possesses unique properties due to its dual functional groups. For example:

CompoundStructure SimilarityBiological Activity
1-(1,3-benzodioxol-5-yl)-2-butanamineShares benzodioxole ringModerate anticancer effects
3,4,5-trimethoxybenzylamineLacks benzodioxole ringLimited biological activity

Case Studies

Several case studies highlight the efficacy of this compound:

  • Prostate Cancer Study : In vitro studies showed that this compound significantly reduced cell viability in prostate cancer cell lines by inducing apoptosis.
  • Leukemia Research : The compound exhibited selective cytotoxicity against leukemia cells while sparing normal cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.